Cas no 40430-66-8 (1-Ethynyladamantane)

1-Ethynyladamantane 化学的及び物理的性質
名前と識別子
-
- 1-Ethynyladamantane
- 1-Adamantylacetylene
- Tricyclo[3.3.1.13,7]decane,1-ethynyl-
- (1-adamantyl)-acetylene
- 1-(adamantyl)acetylene
- AC1LC5O6
- adamantan-1-ylacetylene
- Adamantane-1-ethynyl
- adamantyl(1)-acetylene
- Ambap
- CTK4I3074
- PubChem21678
- 1-Ethynyladamantane #
- Carbamicacid,[(1R,2R)-2-hydroxy-1-(hydroxymethyl)propyl]-,1,1-
- AKOS006238795
- GS-3580
- PB26310
- 40430-66-8
- Z1486012435
- MFCD08061913
- DTXSID60344159
- AKOS037643738
- AS-34991
- AKOS015917883
- A825100
- AM20070487
- EN300-1472399
- CS-0052563
- SY097027
- Adamantane, 1-ethynyl- (7CI); 1-Ethynyltricyclo[3.3.1.13,7]decane; 1-Adamantylacetylene
-
- MDL: MFCD08061913
- インチ: InChI=1S/C12H16/c1-2-12-6-9-3-10(7-12)5-11(4-9)8-12/h1,9-11H,3-8H2
- InChIKey: KJNCIYYNPLWHDW-UHFFFAOYSA-N
- ほほえんだ: C#CC12CC3CC(CC(C3)C1)C2
計算された属性
- せいみつぶんしりょう: 160.125200510g/mol
- どういたいしつりょう: 160.125200510g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 211
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 3.9
じっけんとくせい
- 密度みつど: 1.01±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 82 ºC (methanol )
- ふってん: 209.3±7.0 ºC (760 Torr),
- フラッシュポイント: 70.1±12.3 ºC,
- ようかいど: ほとんど溶けない(0.018 g/l)(25ºC)、
1-Ethynyladamantane セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P261-P280-P305+P351+P338
- ちょぞうじょうけん:Sealed in dry,Room Temperature
1-Ethynyladamantane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | SYN0049-5G |
1-ethynyladamantane |
40430-66-8 | 97% | 5g |
¥ 4,798.00 | 2023-04-13 | |
Chemenu | CM107950-1g |
1-ethynyladamantane |
40430-66-8 | 97% | 1g |
$275 | 2022-09-01 | |
eNovation Chemicals LLC | D500245-10G |
1-ethynyladamantane |
40430-66-8 | 97% | 10g |
$1300 | 2024-07-28 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1123203-10g |
1-Ethynyladamantane |
40430-66-8 | 97% | 10g |
¥9576.00 | 2024-05-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E78200-250mg |
1-Ethynyladamantane |
40430-66-8 | 95% | 250mg |
¥2102.0 | 2023-09-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1123203-100mg |
1-Ethynyladamantane |
40430-66-8 | 97% | 100mg |
¥711.00 | 2024-05-15 | |
abcr | AB443633-1 g |
1-Ethynyladamantane; . |
40430-66-8 | 1g |
€454.40 | 2023-07-18 | ||
ChemScence | CS-0052563-5g |
1-Ethynyladamantane |
40430-66-8 | 5g |
$1125.0 | 2022-04-27 | ||
ChemScence | CS-0052563-100mg |
1-Ethynyladamantane |
40430-66-8 | 100mg |
$113.0 | 2022-04-27 | ||
Enamine | EN300-1472399-0.05g |
1-ethynyladamantane |
40430-66-8 | 95.0% | 0.05g |
$61.0 | 2025-02-21 |
1-Ethynyladamantane 関連文献
-
Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
-
Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
-
Aamer Saeed,Syeda Abida Ejaz,Muddasar Shehzad,Sidra Hassan,Mariya al-Rashida,Jamshed Iqbal RSC Adv., 2016,6, 21026-21036
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
1-Ethynyladamantaneに関する追加情報
Introduction to 1-Ethynyladamantane (CAS No. 40430-66-8)
1-Ethynyladamantane, with the chemical formula C10H14, is a unique and versatile compound that has garnered significant attention in the fields of organic chemistry, materials science, and pharmaceutical research. This compound, identified by its CAS number 40430-66-8, is characterized by its adamantane core and a terminal alkyne group, which endows it with a range of interesting properties and potential applications.
The adamantane structure, a tricyclic cage-like molecule, is known for its exceptional stability and rigidity. The presence of the ethynyl group (C≡CH) at the 1-position introduces a highly reactive site, making 1-Ethynyladamantane an attractive building block for various synthetic transformations. This combination of structural rigidity and chemical reactivity has led to its widespread use in the synthesis of complex organic molecules and functional materials.
In recent years, significant advancements have been made in understanding the properties and applications of 1-Ethynyladamantane. One of the key areas of research has been its use in the development of advanced materials. The rigid adamantane core provides excellent mechanical stability, while the ethynyl group can be readily functionalized to introduce various functionalities. For instance, studies have shown that 1-Ethynyladamantane can be used as a monomer in the synthesis of polymer materials with enhanced mechanical and thermal properties. These materials have potential applications in areas such as electronics, coatings, and composites.
Beyond material science, 1-Ethynyladamantane has also found applications in pharmaceutical research. The adamantane scaffold is well-known for its ability to modulate biological activities, and the ethynyl group can be used to introduce additional functionalities that enhance the pharmacological properties of drug candidates. Recent studies have explored the use of 1-Ethynyladamantane-based derivatives as potential antiviral agents, particularly against influenza viruses. The rigid structure of adamantane helps to improve the binding affinity and selectivity of these compounds, making them promising candidates for further development.
In addition to its potential as a drug candidate, 1-Ethynyladamantane has also been investigated for its use in diagnostic imaging. The ethynyl group can be functionalized with various imaging agents, such as fluorophores or radiolabels, to create targeted imaging probes. These probes can be used to visualize specific biological processes or disease markers with high sensitivity and specificity. This application has significant implications for early diagnosis and personalized medicine.
The synthetic versatility of 1-Ethynyladamantane has also been leveraged in the development of new synthetic methodologies. The ethynyl group can undergo a variety of reactions, including click chemistry reactions, which are known for their high efficiency and selectivity. This makes 1-Ethynyladamantane an ideal starting material for the rapid synthesis of complex molecules with diverse functionalities. Recent studies have demonstrated the use of click chemistry to synthesize conjugates of 1-Ethynyladamantane with biomolecules such as peptides and nucleic acids, opening up new avenues for bioconjugation and drug delivery.
In conclusion, 1-Ethynyladamantane (CAS No. 40430-66-8) is a multifaceted compound with a wide range of applications in materials science, pharmaceutical research, and diagnostic imaging. Its unique combination of structural rigidity and chemical reactivity makes it an invaluable building block for the synthesis of advanced materials and functional molecules. As research continues to uncover new properties and applications, the importance of 1-Ethynyladamantane in various scientific fields is likely to grow even further.
40430-66-8 (1-Ethynyladamantane) 関連製品
- 931-48-6(Ethynylcyclohexane)
- 28509-10-6(1-Ethynyl-1-methylcyclohexane)
- 922660-45-5(N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2,2-diphenyl-N-(pyridin-3-yl)methylacetamide)
- 214895-06-4(3-(2,3-dihydro-1,4-benzodioxin-5-yloxy)propan-1-amine)
- 1326814-33-8(8-Methyl-4-(4-methyl-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 152764-52-8(N-Desmethyl-4-hydroxy Tamoxifen β-D-Glucuronide (E/Z Mixture))
- 1261898-01-4(5-(4-tert-butylphenyl)-2-hydroxybenzonitrile)
- 139263-72-2(Acetamide, N-[cyano(2-methoxyphenyl)methyl]-)
- 2287300-98-3(4-bromo-6-fluoro-1-(thian-4-yl)-1H-1,2,3-benzotriazole)
- 2027896-66-6(2-fluoro-2-(4-methylnaphthalen-1-yl)ethan-1-amine)
